VO-Ohpic trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

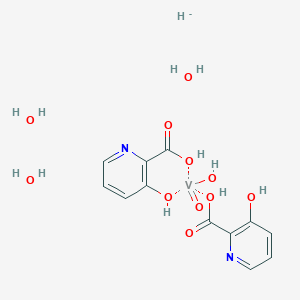

Formule moléculaire |

C12H18N2O11V- |

|---|---|

Poids moléculaire |

417.22 g/mol |

Nom IUPAC |

hydride;hydroxy(oxo)vanadium;bis(3-hydroxypyridine-2-carboxylic acid);trihydrate |

InChI |

InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1;-1/p-1 |

Clé InChI |

KKEKPAVATUVHPN-UHFFFAOYSA-M |

SMILES canonique |

[H-].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). This technical guide provides an in-depth exploration of its mechanism of action, detailing its impact on key cellular signaling pathways. Through a comprehensive review of preclinical studies, this document elucidates the biochemical and cellular effects of this compound, offering valuable insights for researchers and professionals in drug development. This guide presents quantitative data in structured tables, detailed experimental protocols, and visual representations of signaling pathways to facilitate a thorough understanding of this promising therapeutic agent.

Introduction

This compound, chemically known as hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a vanadium-based compound that has garnered significant attention for its potent inhibitory activity against PTEN.[1][2] PTEN is a critical dual-specificity phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers.[1][3] By inhibiting PTEN, this compound effectively activates this pro-survival and pro-proliferative pathway, making it a valuable tool for studying PTEN function and a potential therapeutic agent in specific contexts. This guide will delve into the molecular interactions, cellular consequences, and preclinical efficacy of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of PTEN's lipid phosphatase activity.[4][5] It is a reversible and non-competitive inhibitor of PTEN.[3][6] This inhibition leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[3] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as protein kinase B).[1][3]

The PTEN/PI3K/Akt/mTOR Signaling Pathway

The inhibition of PTEN by this compound sets off a cascade of downstream signaling events. The activation of Akt leads to the phosphorylation and regulation of a multitude of substrates involved in cell survival, proliferation, and metabolism.[1][7] A key downstream effector of Akt is the mammalian target of rapamycin (mTOR), which, when activated, promotes protein synthesis and cell growth.[1][8]

Crosstalk with the ERK Pathway

Emerging evidence suggests that PTEN may also negatively regulate the extracellular signal-regulated kinase (ERK)1/2 pathway.[1] Studies have shown that treatment with this compound can lead to the activation of the ERK1/2 pathway, indicating a broader impact on cellular signaling than initially understood.[1]

Quantitative Data

The potency and effects of this compound have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (PTEN) | 35 nM | Recombinant PTEN | [4][5][7] |

| IC₅₀ (PTEN) | 46 ± 10 nM | Recombinant PTEN | [8] |

| Kᵢc | 27 ± 6 nM | Recombinant PTEN | [8] |

| Kᵢᵤ | 45 ± 11 nM | Recombinant PTEN | [8] |

Table 2: In Vivo Efficacy

| Animal Model | Dosage | Administration | Effect | Reference |

| Male nude athymic mice (Hep3B xenografts) | 10 mg/kg | i.p. | Significantly inhibited tumor growth | [7][9] |

| C57BL6 mice (Kcl-induced cardiac arrest) | 10 mg/kg | i.p. | Increased survival, LVPmax, and dP/dt max | [7][9] |

| Mice (Myocardial ischemia-reperfusion) | 10 µg/kg | i.p. | Decreased myocardial infarct size | [8] |

| Mice (MDA PCa-2b cell xenografts) | Not specified | Not specified | Suppressed tumor growth and increased survival | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments involving this compound.

Cell Proliferation Assay (BrdU Incorporation)

This assay determines the rate of cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.

Protocol:

-

Seed 3x10³ cells per well in a 96-well plate and culture for 24 hours.[7][9]

-

Treat cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[7][9]

-

Add BrdU to the wells 24 hours before the end of the treatment period.[7][9]

-

Following incubation, fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.

-

Add a peroxidase-conjugated anti-BrdU antibody and incubate.

-

Wash the wells and add a substrate solution to develop a colorimetric reaction.

-

Measure the absorbance using a microplate reader.

-

Express the results as the percentage inhibition of BrdU incorporation compared to the control.[7][9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

-

Lyse treated and untreated cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK1/2, ERK1/2, PTEN, and a loading control like β-actin) overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control.[1]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., Hep3B) into the flank of immunodeficient mice (e.g., male nude athymic mice).[7][9]

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection on a predetermined schedule.[7][9]

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry for proliferation markers like Ki-67).[1]

Cellular Effects

The inhibition of PTEN by this compound elicits a range of cellular responses.

-

Increased Glucose Uptake: By activating the Akt pathway, this compound enhances glucose uptake in adipocytes.[5][7]

-

Induction of Senescence: In certain cancer cell lines with low PTEN expression, such as Hep3B, this compound can induce cellular senescence, a state of irreversible growth arrest.[1][7] This effect is often associated with the over-activation of oncogenic signaling pathways.[1]

-

Cell Cycle Arrest: In Hep3B cells, this compound has been shown to induce a G2/M phase cell cycle arrest.[1]

-

Inhibition of Apoptosis: In the context of intervertebral disc degeneration, this compound has been shown to protect endplate chondrocytes from apoptosis by activating the Nrf-2 signaling pathway.[6]

Conclusion

This compound is a well-characterized, potent inhibitor of PTEN that serves as an invaluable tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway. Its ability to modulate key cellular processes such as proliferation, survival, and senescence underscores its potential as a therapeutic agent. The detailed experimental protocols and compiled quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and to design novel strategies targeting the PTEN signaling axis. Further investigation into its long-term effects and in vivo safety profile will be crucial for its clinical translation.

References

- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleck.co.jp [selleck.co.jp]

An In-depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

Authored by: Gemini AI

Abstract

VO-Ohpic trihydrate is a potent and selective, reversible, noncompetitive small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2] As a vanadium-based compound, it represents a significant tool for researchers in the fields of oncology, metabolism, and cardiovascular disease.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental data, and detailed protocols for its use in research settings.

Introduction to this compound

This compound, chemically known as hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a synthetic vanadium compound that has garnered significant interest for its potent inhibitory activity against PTEN.[4][5] PTEN is a crucial phosphatase that counteracts the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer and metabolic disorders. By inhibiting PTEN, this compound effectively enhances PI3K/Akt signaling, leading to a range of cellular effects, including increased glucose uptake and modulation of cell proliferation and survival.[6]

Mechanism of Action

This compound functions as a noncompetitive inhibitor of PTEN, meaning it binds to a site on the enzyme distinct from the active site.[2] This binding event alters the enzyme's conformation, thereby reducing its catalytic activity. The primary molecular function of PTEN is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[2]

This increase in PIP3 levels subsequently activates downstream signaling pathways, most notably the Akt/PKB pathway.[6][7] Activated Akt then phosphorylates a variety of downstream targets, including FoxO3a, leading to the modulation of numerous cellular processes such as cell growth, proliferation, survival, and glucose metabolism.[6][7]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to VO-Ohpic Trihydrate as a Reversible PTEN Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent and reversible inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, quantitative efficacy, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a major tumor suppressor.[1][2] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, thereby antagonizing the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] The PI3K/Akt/mTOR pathway, when active, promotes cell growth, proliferation, and survival. By counteracting PI3K, PTEN plays a crucial role in preventing uncontrolled cell growth.[1][3] Loss of PTEN function is a common event in a wide range of human cancers.[1]

This compound (hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate) is a vanadium-based, small-molecule compound identified as a potent, selective, and reversible inhibitor of PTEN's lipid phosphatase activity.[1][4][5] Its ability to specifically inhibit PTEN makes it an invaluable tool for studying the physiological and pathological roles of the PI3K/Akt signaling pathway and a potential therapeutic agent for conditions where transient PTEN inhibition could be beneficial, such as wound healing, neuroprotection, and certain cancers.[1]

Mechanism of Action

This compound functions as a noncompetitive and reversible inhibitor of PTEN.[1][4] It disrupts the enzyme's catalytic activity without competing with the substrate for the active site.[1] The inhibition is fully reversible, meaning the enzyme can regain its function once the inhibitor is removed.[1]

By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3. The resulting accumulation of cellular PIP3 leads to the activation of downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.[1] This activation is characterized by the increased phosphorylation of key proteins such as Akt (at Ser473 and Thr308) and mTOR.[4][5][6] The activation of these pathways ultimately influences a variety of cellular processes, including glucose uptake, cell proliferation, and survival.[7]

Quantitative Data

The efficacy and characteristics of this compound have been quantified across numerous studies. The following tables summarize these key metrics.

Table 1: Potency, Kinetics, and Specificity of this compound

| Parameter | Value | Assay/Substrate | Reference |

| IC₅₀ | 35 nM | Recombinant PTEN (PIP₃-based assay) | [5][7][8] |

| IC₅₀ | 46 ± 10 nM | Recombinant PTEN (OMFP-based assay) | [1][9][10] |

| Kᵢc (Competitive Inhibition Constant) | 27 ± 6 nM | Recombinant PTEN | [1][9] |

| Kᵢu (Uncompetitive Inhibition Constant) | 45 ± 11 nM | Recombinant PTEN | [1][9] |

| Selectivity | High selectivity for PTEN over other phosphatases like PTP-β, myotubularin, and SAC1. | Recombinant phosphatases | [5][11] |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | PTEN Status | Effect | Observation | Reference |

| Hep3B | Low Expression | Inhibition of cell viability, proliferation, and colony formation. | Dose-dependent decrease in cell growth. | [6][7][12] |

| Induction of cellular senescence. | Increased senescence-associated β-galactosidase activity. | [6][7][12] | ||

| PLC/PRF/5 | High Expression | Lesser inhibition of cell viability and proliferation compared to Hep3B. | Moderate response to the inhibitor. | [6][7][12] |

| SNU475 | PTEN-Negative | No significant effect on cell viability or proliferation. | Insensitive to the drug, confirming PTEN as the target. | [6][7][12] |

| NIH 3T3 & L1 Fibroblasts | Not Specified | Increased Akt phosphorylation (Ser473 & Thr308). | Dose-dependent effect, saturating at 75 nM. | [5][11] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage & Route | Key Findings | Reference |

| Nude Mice | Hep3B Cell Xenograft | Not specified | Significant inhibition of tumor growth. | [7][8][12] |

| Nude Mice | MDA PCa-2b Cell Xenograft | Not specified | Suppression of tumor growth and increased survival. | [5][11] |

| C57BL6 Mice | Ischemia-Reperfusion | 10 µg/kg; i.p. | Decreased myocardial infarct size and increased cardiac functional recovery. | [5][9][10] |

| C57BL6 Mice | Doxorubicin-Induced Cardiomyopathy | Not specified | Improved heart function and attenuated cardiac remodeling. | [13] |

Signaling Pathways and Experimental Workflows

PTEN/PI3K/Akt Signaling Pathway

The diagram below illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the mechanism of action for this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound, from initial biochemical assays to in vivo validation.

Experimental Protocols

In Vitro PTEN Inhibition Assay

This protocol is adapted from methodologies used to determine the potency and kinetics of PTEN inhibitors.[1][5][11]

-

Objective: To measure the IC₅₀ and inhibition constants (Kᵢc, Kᵢu) of this compound against recombinant PTEN.

-

Materials:

-

Recombinant human PTEN enzyme.

-

This compound stock solution (e.g., 10 mM in fresh DMSO).[5]

-

Assay Buffer.

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or PIP₃ presented in octylglucoside mixed micelles.[1][5]

-

Detection Reagent (e.g., Malachite Green for phosphate release from PIP₃, or a fluorescence plate reader for OMFP).[8]

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.[8]

-

In a 96-well plate, add the recombinant PTEN enzyme to each well.

-

Add the varying concentrations of this compound to the wells.

-

Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.[8][10]

-

Initiate the phosphatase reaction by adding the substrate (OMFP or PIP₃).

-

Incubate for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction and measure the product formation (fluorescence for OMFP or phosphate release for PIP₃).

-

Correct for background absorbance/fluorescence from VO-Ohpic in the assay buffer.[8]

-

Calculate the percentage of inhibition relative to a vehicle control (1% DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation (BrdU Incorporation) Assay

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.[7][8]

-

Objective: To quantify the anti-proliferative effects of this compound.

-

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475).

-

Cell culture medium and supplements.

-

This compound.

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent.

-

Colorimetric immunoassay kit for BrdU detection.

-

-

Procedure:

-

Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[7][8]

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 72 hours.[7][8]

-

Add the BrdU labeling reagent to each well 24 hours before the end of the treatment period.[7][8]

-

At the 72-hour mark, remove the labeling medium, fix the cells, and denature the DNA according to the kit manufacturer's protocol.

-

Add the anti-BrdU antibody conjugated to a peroxidase enzyme.

-

Add the substrate solution and measure the colorimetric output using a microplate reader.

-

Express results as the percentage of BrdU incorporation relative to the vehicle-treated control cells.

-

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.[6][12]

-

Objective: To determine if this compound treatment leads to the activation of Akt, mTOR, and ERK1/2.

-

Materials:

-

Cell lines of interest.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagents.

-

-

Procedure:

-

Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.

-

Lyse the cells on ice using lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensity and normalize phosphorylated proteins to their total protein counterparts and loading controls (e.g., β-actin).

-

In Vivo Tumor Xenograft Study

This protocol describes a typical study to evaluate the anti-tumor efficacy of this compound in vivo.[12]

-

Objective: To assess the ability of this compound to inhibit tumor growth in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Tumor cells (e.g., Hep3B).

-

This compound.

-

Vehicle for in vivo administration.

-

-

In Vivo Formulation:

-

Procedure:

-

Subcutaneously inject Hep3B cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Monitor tumor size with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry for proliferation markers like Ki-67).[5]

-

References

- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. tandfonline.com [tandfonline.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. file.glpbio.com [file.glpbio.com]

- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Noncompetitive Inhibition of PTEN by VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the noncompetitive inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), by the vanadium-based compound, VO-Ohpic trihydrate. PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, a cascade fundamental to cell growth, proliferation, and survival. Its frequent inactivation in various cancers has made it a significant target for therapeutic investigation. This compound has emerged as a potent and specific tool for studying the physiological and pathological consequences of PTEN inhibition.

Mechanism of Action: Reversible Noncompetitive Inhibition

This compound acts as a potent inhibitor of PTEN by stabilizing the enzyme's inactive conformation.[1] It engages in specific hydrogen bonding and hydrophobic interactions, which disrupts the enzyme's catalytic site.[1] Studies have elucidated that this compound functions as a reversible, noncompetitive inhibitor of PTEN.[2][3]

In a noncompetitive inhibition model, the inhibitor binds to a site on the enzyme distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. Consequently, both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction are affected.[2] The inhibition by this compound is fully reversible, meaning the enzyme can regain its activity upon removal of the inhibitor.[2]

Quantitative Inhibition Data

The potency and kinetics of PTEN inhibition by this compound have been quantified using various assays. The data highlights its nanomolar efficacy.

| Parameter | Value | Substrate/Assay Condition | Reference |

| IC50 | 35 ± 2 nM | PIP3-based assay | [2][4] |

| IC50 | 46 ± 10 nM | OMFP-based assay | [3][5] |

| Kic (Inhibitor constant, competitive) | 27 ± 6 nM | Noncompetitive model | |

| Kiu (Inhibitor constant, uncompetitive) | 45 ± 11 nM | Noncompetitive model | |

| Km (Michaelis constant for PIP3) | 30 ± 4 µM | Uninhibited PTEN |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

Kic & Kiu: Dissociation constants for the inhibitor binding to the free enzyme and the enzyme-substrate complex, respectively.

Impact on the PI3K/Akt Signaling Pathway

PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action directly opposes the activity of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[2][3] This, in turn, promotes the activation of downstream signaling cascades, most notably the Akt/mTOR pathway, which is crucial for cell survival and proliferation.[6][7][8]

Experimental Protocols & Workflows

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols derived from published studies on this compound.

This assay utilizes the artificial phosphatase substrate 3-O-methylfluorescein phosphate (OMFP), which enables a high-throughput, fluorescence-based measurement of PTEN activity.[2]

Materials:

-

Recombinant PTEN protein

-

OMFP (3-O-methylfluorescein phosphate) cyclohexylammonium salt (dissolved in DMSO)[2]

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT[2]

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 µM). Create a serial dilution to the desired final concentrations using a solution containing 1% DMSO to maintain solvent consistency.[2][7]

-

Pre-incubation: In a 96-well plate, add recombinant PTEN to the assay buffer. Add varying concentrations of the diluted this compound.

-

Incubation: Incubate the PTEN and inhibitor mixture at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme.[2][5]

-

Reaction Initiation: Add OMFP substrate to each well to start the reaction. A final concentration of 200 µM OMFP has been previously used.[2]

-

Measurement: Immediately measure the change in fluorescence over time using a plate reader. The dephosphorylation of OMFP by PTEN generates a fluorescent product.

-

Data Analysis: Correct for background fluorescence from wells containing only the inhibitor in assay buffer.[2][5] Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

This protocol is designed to determine if the inhibition of PTEN by this compound is reversible.[2]

Procedure:

-

High Concentration Incubation: Incubate PTEN with a high concentration of this compound (e.g., 300 nM, which is >10x the Kic) for 10 minutes at room temperature.[2]

-

Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 10-fold) into an assay buffer that contains the substrate (OMFP) but no inhibitor.[2] This dilution reduces the concentration of the free inhibitor to a level that should cause minimal inhibition (e.g., 30 nM).

-

Activity Measurement: Immediately measure PTEN activity by monitoring fluorescence.

-

Controls:

-

Analysis: Compare the activity of the diluted sample to the controls. If the activity of the diluted sample recovers to a level similar to Control 2, it indicates that the inhibitor has dissociated from the enzyme and the inhibition is reversible.

Cellular and In Vivo Consequences of PTEN Inhibition

The inhibition of PTEN by this compound has been shown to produce significant biological effects both in cell culture and in animal models.

-

In Vitro Effects: Treatment of cells with this compound leads to a dose-dependent increase in the phosphorylation of Akt.[4] This activation of downstream signaling enhances glucose uptake in adipocytes and can accelerate wound healing in fibroblasts.[6][7][8] In some cancer cell lines with low PTEN expression, VO-Ohpic inhibits cell viability and proliferation and can induce cellular senescence, a form of growth arrest.[6][9][10]

-

In Vivo Effects: In mouse models, intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth in xenografts of certain cancer cells.[6][9][10] It has also demonstrated cardioprotective effects, reducing myocardial infarct size after ischemia-reperfusion injury.[11]

Conclusion

This compound is a well-characterized, potent, and reversible noncompetitive inhibitor of PTEN. Its ability to effectively increase cellular levels of PIP3 and activate the Akt signaling pathway makes it an invaluable chemical probe for dissecting the complex roles of PTEN in health and disease. The detailed kinetic data and established experimental protocols provide a solid foundation for its use in basic research and as a starting point for the development of novel therapeutics targeting the PI3K/PTEN axis.

References

- 1. scbt.com [scbt.com]

- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Structure-Activity Relationship of VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate, a vanadium-containing organic compound, has emerged as a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade frequently dysregulated in various cancers and other diseases. By inhibiting PTEN's lipid phosphatase activity, this compound effectively activates downstream Akt signaling, making it a valuable tool for studying cellular processes and a potential starting point for therapeutic development. This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, based on currently available data, along with detailed experimental protocols and pathway visualizations.

Core Compound Profile

-

Compound Name: this compound

-

Chemical Name: (OC-6-22)-Aqua[2-(hydroxy-κO)-3-pyridinecarboxylato-κN,κO][2-(hydroxy-κO)-3-pyridinecarboxylato-κO]oxovanadium(V) trihydrate

-

Molecular Formula: C₁₂H₁₆N₂O₁₁V

-

Molecular Weight: 415.2 g/mol [1]

Structure-Activity Relationship (SAR)

Based on an extensive review of the current scientific literature, a detailed structure-activity relationship for this compound has not been formally published. Studies to date have primarily focused on characterizing the inhibitory activity of this compound as a singular potent agent rather than exploring a range of chemical analogs to delineate the specific contributions of its structural motifs to its biological activity.

However, broader studies on vanadium-based PTEN inhibitors, particularly bisperoxovanadium (bpV) compounds, offer some insights that may be relevant to VO-Ohpic. For these related compounds, the vanadium core is understood to be essential for their phosphatase inhibitory activity. The organic ligands coordinated to the vanadium center play a crucial role in modulating the potency, selectivity, and cell permeability of the inhibitor. It is hypothesized that the hydroxypicolinate ligands of this compound contribute to its high affinity and specificity for PTEN. Further research involving the synthesis and evaluation of VO-Ohpic analogs is necessary to establish a definitive SAR.

Quantitative Biological Data

The inhibitory potency of this compound against PTEN has been well-characterized across multiple studies. The following table summarizes the key quantitative metrics reported in the literature.

| Parameter | Value | Substrate Used | Assay Type | Reference |

| IC₅₀ | 35 nM | PIP₃ | In vitro lipid phosphatase assay | [1][2] |

| IC₅₀ | 46 ± 10 nM | OMFP | In vitro phosphatase assay | [3] |

| Kᵢc (competitive) | 27 ± 6 nM | OMFP | Enzyme kinetics | [3] |

| Kᵢu (uncompetitive) | 45 ± 11 nM | OMFP | Enzyme kinetics | [3] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

Kᵢc (Competitive inhibition constant): The dissociation constant for inhibitor binding to the free enzyme.

-

Kᵢu (Uncompetitive inhibition constant): The dissociation constant for inhibitor binding to the enzyme-substrate complex.

The data indicate that this compound is a potent, low-nanomolar inhibitor of PTEN. The similar values for Kᵢc and Kᵢu suggest a noncompetitive mode of inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex[4]

Mechanism of Action

This compound functions as a reversible and noncompetitive inhibitor of PTEN's lipid phosphatase activity[4]. By binding to PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂). This leads to an accumulation of PIP₃ at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation[1][2].

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for evaluating PTEN inhibitors, the following diagrams have been generated using the DOT language.

Caption: PTEN/Akt Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for PTEN Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

In Vitro Kinase Assay (Phosphate Release Assay)

This assay quantifies the enzymatic activity of PTEN by measuring the release of inorganic phosphate from a substrate.

-

Enzyme Preparation: Recombinant human PTEN is purified and tested for linearity to determine the appropriate enzyme concentration for the assay.

-

Inhibitor Incubation: PTEN is pre-incubated with varying concentrations of this compound (typically in DMSO, with final DMSO concentration kept low, e.g., <1%) for 10-15 minutes at room temperature in an appropriate assay buffer.

-

Reaction Initiation: The phosphatase reaction is initiated by the addition of a substrate, such as PIP₃ or a synthetic substrate like 3-O-methylfluorescein phosphate (OMFP), often presented in octylglucoside mixed micelles[1].

-

Phosphate Detection: After a defined incubation period, the reaction is stopped, and the amount of released phosphate is quantified. A common method is the malachite green assay, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically[3]. For OMFP, the change in fluorescence is monitored[4].

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cell-Based Assays

These assays assess the effect of this compound on cellular pathways and phenotypes.

-

Cell Culture and Treatment: Cells (e.g., NIH 3T3 or cancer cell lines) are cultured to a suitable confluency and then treated with various concentrations of this compound for a specified duration.

-

Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473 or Thr308) and total Akt.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of p-Akt are normalized to total Akt to determine the fold-change in phosphorylation.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Procedure:

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

-

CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to the wells. The WST-8 in the kit is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye, and the absorbance is measured.

-

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of untreated control cells.

In Vivo Animal Studies

These studies evaluate the efficacy and physiological effects of this compound in a living organism.

-

Animal Model: An appropriate animal model is selected, such as immunodeficient mice for tumor xenograft studies. For example, human cancer cells are subcutaneously injected into the flanks of the mice.

-

Compound Administration: Once tumors reach a certain size, the animals are randomized into treatment and control groups. This compound is administered, often via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 10 µg/kg)[1]. The control group receives a vehicle solution.

-

Efficacy Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for markers of proliferation like Ki-67 or apoptosis) or Western blotting.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its ability to effectively upregulate the PI3K/Akt signaling pathway has been demonstrated in a variety of in vitro and in vivo models. While the detailed structure-activity relationship of the VO-Ohpic scaffold remains to be elucidated through the synthesis and testing of analogs, its established potency and mechanism of action make it an invaluable research tool for investigating PTEN biology and a promising lead compound for the development of novel therapeutics targeting diseases with dysregulated PI3K/Akt signaling. The experimental protocols detailed in this guide provide a solid foundation for researchers aiming to further explore the biological effects of this and other PTEN inhibitors.

References

Discovery and Synthesis of VO-Ohpic Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate has emerged as a significant small molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Its discovery has opened new avenues for research into the PI3K/Akt signaling pathway and its therapeutic potential in various diseases, including cancer and diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, along with detailed experimental protocols and a summary of its biological activity.

Discovery and Characterization

This compound, a vanadyl complex with hydroxypicolinic acid, was first described by Rosivatz et al. in 2006 as a potent and specific inhibitor of PTEN.[1] The design of this inhibitor was based on exploiting the wider active site cleft of PTEN compared to other cysteine-based phosphatases, allowing for the accommodation of vanadate scaffolds complexed with organic ligands.[1]

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [2] |

| Molecular Weight | 415.20 g/mol | [2] |

| CAS Number | 476310-60-8 | [2] |

| Appearance | Crystalline solid | - |

| Solubility | Soluble in DMSO | - |

Inhibitory Activity:

| Parameter | Value | Reference |

| IC₅₀ (PTEN) | 35 nM | [3] |

Synthesis of this compound

While the seminal paper by Rosivatz et al. outlines the design and discovery of VO-Ohpic, a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature. The synthesis is described as the complexation of a vanadyl scaffold with hydroxypicolinic acid.[1] For researchers requiring the compound, it is commercially available from various suppliers.

General synthesis procedures for similar oxovanadium(IV) complexes often involve the reaction of a vanadyl salt, such as vanadyl sulfate, with the desired ligand in a suitable solvent, followed by purification.[4][5]

Experimental Protocols

In Vitro PTEN Inhibition Assay

This protocol is adapted from the methodologies used in the characterization of VO-Ohpic.[3]

Materials:

-

Recombinant PTEN enzyme

-

This compound

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT)

-

Malachite green reagent for phosphate detection

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the VO-Ohpic stock solution to obtain a range of concentrations.

-

In a microplate, add the recombinant PTEN enzyme to the assay buffer.

-

Add the different concentrations of VO-Ohpic or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the phosphatase reaction by adding the PIP₃ substrate to each well.

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction and measure the amount of free phosphate released using the malachite green reagent.

-

Calculate the percentage of PTEN inhibition for each concentration of VO-Ohpic and determine the IC₅₀ value.

Cellular Assay for PI3K/Akt Pathway Activation

This protocol is a general guideline based on the observed effects of VO-Ohpic on downstream signaling.[3]

Materials:

-

Cell line of interest (e.g., NIH 3T3 or cancer cell lines)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-p-Akt, anti-Akt, anti-PTEN)

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Perform Western blot analysis to detect the levels of phosphorylated Akt (p-Akt) and total Akt.

-

Normalize the p-Akt levels to total Akt to determine the effect of VO-Ohpic on Akt phosphorylation.

Signaling Pathway

This compound inhibits PTEN, a phosphatase that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, VO-Ohpic leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt, a key downstream effector of the pathway, which regulates various cellular processes including cell growth, proliferation, survival, and metabolism.

Caption: Signaling pathway affected by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

References

- 1. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor SF1670 augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Eco-Friendly Synthesis of an Oxovanadium(IV)-bis(abietate) Complex with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Role of VO(Ohpic) Trihydrate in PI3K/Akt/mTOR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO(Ohpic) trihydrate, a potent and selective vanadium-based inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN), presents a complex and context-dependent impact on the crucial PI3K/Akt/mTOR signaling pathway. While its inhibitory action on PTEN classically leads to the activation of this pro-survival and proliferative pathway, emerging evidence reveals a paradoxical anti-tumor effect in specific cancer cell types, primarily through the induction of cellular senescence. This technical guide provides an in-depth analysis of the mechanism of action of VO(Ohpic) trihydrate, summarizes key quantitative data, outlines detailed experimental protocols for its investigation, and visualizes the intricate signaling and experimental workflows.

Introduction: The PI3K/Akt/mTOR Pathway and the Role of PTEN

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1]

PTEN acts as a critical negative regulator of this pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action counteracts the activity of PI3K, thereby preventing the downstream activation of Akt and mTOR.[2] Loss or reduction of PTEN function is a common event in many human cancers, leading to hyperactivation of the PI3K/Akt/mTOR pathway and promoting tumorigenesis.

VO(Ohpic) Trihydrate: A Potent PTEN Inhibitor

VO(Ohpic) trihydrate is a small molecule, vanadium-based compound that has been identified as a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[3][4][5] Its inhibitory action restores the levels of PIP3, leading to the activation of the PI3K/Akt/mTOR signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of VO(Ohpic) trihydrate.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for PTEN Inhibition | 35 nM | In vitro PIP3-based assay | [3][5] |

| IC50 for PTEN Inhibition | 46 ± 10 nM | In vitro OMFP-based assay | [2][4] |

| Inhibition Constants (Kic) | 27 ± 6 nM | Recombinant PTEN | [2][4] |

| Inhibition Constants (Kiu) | 45 ± 11 nM | Recombinant PTEN | [2][4] |

| Cellular/In Vivo Parameter | Concentration/Dosage | Cell Line/Model | Effect | Reference |

| Effective In Vitro Concentration | 0 - 5 µM | Hep3B, PLC/PRF/5, SNU475 | Inhibition of cell viability and proliferation | [3][6] |

| Akt Phosphorylation Saturation | 75 nM | NIH 3T3, L1 fibroblasts | Dose-dependent increase in Akt phosphorylation | [5] |

| In Vivo Dosage | 10 mg/kg (i.p.) | Nude mice with Hep3B xenografts | Significant inhibition of tumor growth | [3][6] |

Mechanism of Action and Signaling Pathway

VO(Ohpic) trihydrate functions by directly inhibiting the enzymatic activity of PTEN. This leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which subsequently promotes protein synthesis and cell growth.

The Paradoxical Effect on Cancer Cells: Induction of Senescence

While activation of the PI3K/Akt/mTOR pathway is generally considered oncogenic, studies have shown that VO(Ohpic) trihydrate can inhibit the growth of certain cancer cells, such as the hepatocellular carcinoma cell line Hep3B, which has low PTEN expression.[6] This anti-proliferative effect is not due to apoptosis but rather the induction of cellular senescence, a state of irreversible growth arrest.[6] This suggests that in cells with already compromised PTEN function, further potent inhibition by VO(Ohpic) trihydrate can lead to an over-activation of the Akt/mTOR and ERK pathways, which, if sustained, can trigger a senescence response.[6] Conversely, in cells with high or normal PTEN expression, the effect is less pronounced, and in PTEN-negative cells, there is no significant impact on cell viability.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of VO(Ohpic) trihydrate.

Western Blotting for Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with VO(Ohpic) trihydrate.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., Hep3B, PLC/PRF/5) in appropriate culture dishes. Once they reach the desired confluency, treat with varying concentrations of VO(Ohpic) trihydrate (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Lysis: Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-proteins, BSA is generally recommended.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total Akt, mTOR, and a loading control like β-actin or GAPDH. Dilutions should be optimized as per the manufacturer's instructions. Incubation is typically performed overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST for 10 minutes each. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of VO(Ohpic) trihydrate on cell growth and proliferation.

BrdU Incorporation Assay:

-

Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with varying concentrations of VO(Ohpic) trihydrate for 72 hours.

-

BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the wells 24 hours before the end of the treatment period.

-

Detection: At the end of the incubation, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by the addition of a colorimetric substrate.

-

Measurement: Measure the absorbance using a microplate reader. The results are expressed as the percentage of BrdU incorporation relative to the untreated control.

Clonogenic Assay:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treatment: Allow the cells to adhere overnight, then treat with different concentrations of VO(Ohpic) trihydrate.

-

Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as containing >50 cells).

In Vivo Xenograft Studies

This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of VO(Ohpic) trihydrate in vivo.

Experimental Workflow:

Procedure:

-

Animal Model: Use immunodeficient mice, such as athymic nude mice.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Hep3B) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Treatment: Administer VO(Ohpic) trihydrate via an appropriate route, such as intraperitoneal (i.p.) injection, at a predetermined dose and schedule. The control group should receive a vehicle control.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform further analyses on the tumor tissue, such as Western blotting or immunohistochemistry, to assess the in vivo effects on the PI3K/Akt/mTOR pathway.

Conclusion

VO(Ohpic) trihydrate is a valuable research tool for probing the intricacies of the PI3K/Akt/mTOR signaling pathway. Its potent and selective inhibition of PTEN allows for the controlled activation of this cascade. However, the cellular outcome of this activation is highly context-dependent, with the potential for inducing senescence in cancer cells with low PTEN expression. This dual functionality underscores the complexity of targeting the PI3K/Akt/mTOR pathway and highlights the importance of understanding the genetic background of the cells or tumors being studied. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of VO(Ohpic) trihydrate and other PTEN inhibitors.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of VO-Ohpic Trihydrate-Mediated PTEN Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein Phosphatase and Tensin Homolog (PTEN) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism. Its frequent inactivation in various cancers has made it a key target for therapeutic intervention. VO-Ohpic trihydrate has emerged as a potent and specific inhibitor of PTEN, offering a valuable tool to probe the intricacies of the PTEN signaling network and as a potential therapeutic agent. This technical guide provides an in-depth overview of the downstream targets affected by this compound-mediated PTEN inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Introduction to PTEN and this compound

PTEN is a dual-specificity phosphatase that primarily dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2)[1][2]. This action directly counteracts the activity of PI3K, which phosphorylates PIP2 to generate PIP3. The accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B)[2][3]. The recruitment of Akt to the membrane leads to its phosphorylation and activation, initiating a cascade of downstream signaling events that promote cell survival, growth, and proliferation[4].

This compound is a vanadium-based small molecule that acts as a potent, reversible, and non-competitive inhibitor of PTEN's lipid phosphatase activity[5][6]. Its ability to specifically inhibit PTEN leads to an accumulation of cellular PIP3, thereby activating the PI3K/Akt signaling pathway and its downstream effectors[5][7].

Core Signaling Pathway: PTEN/PI3K/Akt

The inhibition of PTEN by this compound fundamentally alters the balance of the PI3K/Akt pathway, leading to the activation of numerous downstream targets.

Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Effects of this compound on Downstream Targets

The inhibition of PTEN by this compound leads to quantifiable changes in the phosphorylation status and activity of downstream signaling molecules, as well as measurable effects on cellular processes.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PTEN inhibition) | 35 nM | Cell-free assay | [5] |

| IC50 (PTEN inhibition) | 46 ± 10 nM | Recombinant PTEN with OMFP substrate | [6] |

| Kic (inhibition constant) | 27 ± 6 nM | Recombinant PTEN | [6] |

| Kiu (inhibition constant) | 45 ± 11 nM | Recombinant PTEN | [6] |

| IC50 (Cell Viability, 120h) | 3.4 µM | Hep3B (low PTEN) | [8] |

| IC50 (Cell Viability, 120h) | > 5 µM | PLC/PRF/5 (high PTEN) | [8] |

Table 2: Effects of this compound on Downstream Signaling and Cellular Processes

| Downstream Target/Process | Effect | Cell Line | Observations | Reference |

| p-Akt (Ser473) | Increased | Hep3B | Dose-dependent increase. | [8] |

| p-mTOR | Increased | Hep3B | - | [8] |

| p-ERK1/2 | Increased | Hep3B | - | [8] |

| FoxO3a transcriptional activity | Reduced | NIH 3T3, L1 fibroblasts | Functional activation of Akt. | [9] |

| Cell Proliferation (BrdU) | Inhibited | Hep3B, PLC/PRF/5 | Dose-dependent decrease. | [5][8] |

| Colony Formation | Inhibited | Hep3B, PLC/PRF/5 | - | [5] |

| Cellular Senescence (SA-β-gal) | Induced | Hep3B | - | [5] |

| Cell Cycle | G2/M arrest | Hep3B | Observed after 72h treatment. | [8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Effect | Observations | Reference |

| Nude mice with Hep3B xenografts | 10 mg/kg, i.p., daily (6 days/week) | Significantly reduced tumor volume | Increased p-Akt and p-ERK1/2 levels in tumor tissues. | [8] |

| C57BL6 mice (cardiac arrest model) | 10 mg/kg, i.p. | Increased survival, LVPmax, and dP/dt max | Increased lactate clearance and decreased plasma glucose. | [5] |

Detailed Experimental Protocols

Western Blotting for PTEN Signaling Proteins

This protocol is for the detection of total and phosphorylated proteins in the PTEN/Akt pathway.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PTEN, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

- 1. telomer.com.tr [telomer.com.tr]

- 2. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

Unveiling the Cellular Regulatory Landscape of VO-Ohpic Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular functions regulated by VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By elucidating its mechanism of action, downstream signaling effects, and impact on key cellular processes, this document serves as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: PTEN Inhibition

This compound functions as a highly potent, reversible, and non-competitive inhibitor of PTEN's lipid phosphatase activity.[1] PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to its accumulation at the plasma membrane. This accumulation subsequently activates downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the inhibitory and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 Value | Inhibition Constants | Reference |

| PTEN | PIP3-based assay | 35 nM | - | [2][3] |

| PTEN | - | 46 ± 10 nM | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM | [1][4] |

| SHP1 | pNPP substrate | 975 nM | - | [5] |

| CBPs | - | Micromolar range | - | [3][6] |

| SopB | - | High nanomolar range | - | [3][6] |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration | Duration | Reference |

| Hep3B | Inhibition of cell viability, proliferation, and colony formation | 0-5 μM | 72 h | [2][7] |

| Hep3B | Induction of senescence-associated β-galactosidase activity | - | - | [2][7] |

| Hep3B | G2/M cell cycle arrest | 500 nM | 72 h | [7][8] |

| NIH 3T3 and L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 and Thr308) | Saturation at 75 nM | - | [3][6] |

| Endothelial Progenitor Cells | Attenuation of methylprednisolone-induced apoptosis | - | - | [9] |

Regulated Cellular Functions and Signaling Pathways

This compound's inhibition of PTEN triggers a cascade of downstream signaling events that regulate a multitude of cellular functions.

The PI3K/Akt/mTOR Signaling Pathway

The primary consequence of PTEN inhibition by this compound is the activation of the PI3K/Akt/mTOR pathway.[2] This pathway is central to cell growth, proliferation, survival, and metabolism.

References

- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. file.glpbio.com [file.glpbio.com]

- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. PTEN inhibitor VO-OHpic attenuates GC-associated endothelial progenitor cell dysfunction and osteonecrosis of the femoral head via activating Nrf2 signaling and inhibiting mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Determination of VO-Ohpic Trihydrate IC50 Value and its Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). This document details the experimental protocols for assessing its inhibitory activity and cellular consequences, and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

The inhibitory potency of this compound against PTEN has been determined using various in vitro assays. The IC50 values, along with other kinetic parameters, are summarized in the table below.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 35 nM | Cell-free assay | [1] |

| IC50 | 46 ± 10 nM | OMFP-based assay | [2] |

| IC50 | 35 ± 2 nM | PIP3-based assay | [2] |

| Kic (competitive inhibition constant) | 27 ± 6 nM | OMFP-based assay | [2] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP-based assay | [2] |

Mechanism of Action

This compound is a potent and specific, reversible, non-competitive inhibitor of PTEN.[3][4] PTEN is a phosphatase that counteracts the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling cascades, primarily the PI3K/Akt/mTOR pathway.[1][2] This activation promotes cell survival, growth, and proliferation. Additionally, this compound has been shown to influence the Ras/MEK/ERK signaling pathway.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PTEN Inhibition Assay (Malachite Green-based)

This assay quantifies the inorganic phosphate released from the dephosphorylation of PIP3 by PTEN.

Materials:

-

Recombinant human PTEN protein

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

-

This compound

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add the Assay Buffer, recombinant PTEN enzyme, and the different concentrations of this compound.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[3][6]

-

Initiate the enzymatic reaction by adding the PIP3 substrate to each well.

-

Incubate the plate at 30°C for 20 minutes.[3]

-

Stop the reaction by adding the Malachite Green Reagent to each well. This reagent forms a colored complex with the free phosphate.

-

Allow the color to develop for 10 minutes at room temperature.[3]

-

Measure the absorbance at 650 nm using a microplate reader.[3]

-

Calculate the percentage of PTEN inhibition for each concentration of this compound relative to the vehicle control (DMSO) and plot the results to determine the IC50 value.

PTEN Inhibition Assay (OMFP-based Fluorometric Assay)

This assay utilizes the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP), which upon dephosphorylation by PTEN, produces a fluorescent signal.

Materials:

-

Recombinant human PTEN protein

-

3-O-methylfluorescein phosphate (OMFP) substrate

-

This compound

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT[3]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in Assay Buffer to the desired final concentrations.

-

Add the Assay Buffer, recombinant PTEN enzyme, and varying concentrations of this compound to the wells of a 96-well black microplate.

-

Pre-incubate the mixture at room temperature for 10 minutes.[3]

-

Initiate the reaction by adding the OMFP substrate.

-

Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm).

-

The rate of the reaction is determined from the linear portion of the fluorescence curve.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For a more detailed analysis, varying concentrations of OMFP can be used to determine the mode of inhibition (competitive, non-competitive, etc.) by analyzing Lineweaver-Burk plots.[3]

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

Materials:

-

Adherent cells (e.g., Hep3B, PLC/PRF/5)

-

Complete cell culture medium

-

This compound

-

MTS reagent (containing MTS and an electron coupling reagent like PES)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][8]

-

The following day, treat the cells with a range of concentrations of this compound dissolved in the cell culture medium. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 72 hours).[1]

-

Following incubation, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[9]

-

Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to convert MTS to formazan.[9]

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and plot the data to determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation Assay)

This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[1]

-

For the final 24 hours of the treatment period, add the BrdU labeling solution to each well.[1]

-

After incubation, remove the labeling medium and fix the cells with the Fixing/Denaturing solution for 30 minutes at room temperature.

-

Wash the cells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

-